

performance comparison of quicklime and hydrated lime in construction applications

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Quicklime vs. Hydrated Lime in Construction: A Performance Comparison

A detailed analysis of **quicklime** (calcium oxide, CaO) and hydrated lime (calcium hydroxide, Ca(OH)₂) reveals distinct performance characteristics that dictate their optimal use in various construction applications. While both materials originate from limestone, their differing chemical properties, primarily reactivity, significantly influence the strength, durability, and workability of mortars, plasters, concrete, and stabilized soils.

Quicklime, produced by heating limestone to high temperatures, is a highly reactive substance that undergoes an exothermic reaction upon contact with water, a process known as slaking. This reaction produces hydrated lime. Commercially available hydrated lime is a fine, dry powder that has been pre-slaked, making it a safer and more convenient product to handle. The choice between the two often depends on the specific application requirements, including desired strength, setting time, and workability, as well as handling and safety considerations.[1]

Performance in Soil Stabilization

In the realm of soil stabilization, experimental data suggests that **quicklime** offers superior performance in enhancing the load-bearing capacity and reducing the plasticity of soils.



Performance Metric	Quicklime	Hydrated Lime	Test Method
Unconfined Compressive Strength (UCS) at 7.5% Lime Content (28-day cure)	Higher UCS	Lower UCS	British Standard Light Compactive Effort
California Bearing Ratio (CBR) at 7.5% Lime Content (28-day cure)	Superior load-bearing capacity	Inferior load-bearing capacity	CBR Test
Plasticity	Lower plasticity	Higher plasticity	Atterberg Limits Test
Dry Unit Weight	Lower	Higher	Compaction Test

A laboratory study on lateritic soil revealed that while hydrated lime yielded a higher dry unit weight, **quicklime** resulted in lower plasticity and significantly higher unconfined compressive strength (UCS), particularly at higher dosages. Similarly, the California Bearing Ratio (CBR) values for **quicklime**-treated soil were indicative of a superior load-bearing capacity.

Performance in Mortars

The performance of **quicklime** and hydrated lime in mortars is a subject of ongoing research, with varying results depending on the specific type of mortar and curing conditions.



Performance Metric	Quicklime (Hot- Mixed)	Hydrated Lime (Lime Putty)	Key Findings
Compressive Strength	No significant difference	No significant difference	A comparative study found no significant difference in performance between hot-mixed lime mortars and lime putty mortars with the addition of pozzolans.
Flexural Strength	No significant difference	No significant difference	The same study also found no significant difference in flexural strength.
Porosity	Some advantages	-	Hot-mixed lime mortars expressed some advantages in terms of porosity.

Recent studies have also indicated that mortars prepared with dry hydrated lime can achieve a higher carbonation rate and, consequently, higher compressive and flexural strength values compared to lime putty mortars after extended curing periods (over 90 days).[3] However, it is a common belief among some practitioners that hot-mixed mortars made with **quicklime** exhibit greater durability and adhesion.

Performance in Concrete

In concrete applications, lime is often used as a partial replacement for Portland cement to improve certain properties.



Performance Metric	Quicklime Admixture	Hydrated Lime Admixture (Partial Cement Replacement)	Key Findings
Compressive Strength	Increased	Optimum replacement at 13.83% for maintaining strength	Quicklime can significantly increase the early and 28-day compressive strength of blended cements. [4] Hydrated lime can replace a portion of cement without compromising strength.[5][6]
Flexural Strength	Increased	Optimum replacement at 13.83%	The addition of quicklime has been shown to enhance the flexural strength of composite cement systems.[4]
Split Tensile Strength	-	Optimum replacement at 13.83%	Studies on hydrated lime cement concrete have determined an optimal replacement percentage for tensile strength.[5]

The addition of **quicklime** to cement systems can provide an alkaline environment that stimulates the pozzolanic reaction of other mineral admixtures, leading to improved strength.[4] Hydrated lime, when used as a partial replacement for cement, can contribute to the workability and long-term durability of the concrete.[1]

Performance in Plasters



For plasters, the debate between **quicklime** and hydrated lime often centers on workability and water retention.

Performance Metric	Quicklime	Hydrated Lime	Key Findings
Workability	Can be used in hot- mixed plasters	Improves workability and plasticity	Hydrated lime is well-regarded for enhancing the workability and ease of processing of plasters.[7]
Water Retention	-	Improves water retention	The addition of hydrated lime to cement plasters significantly improves their ability to retain water, which is crucial for proper curing and adhesion.[7]

Hydrated lime, often in combination with other admixtures like cellulose ether, is essential for machine-applied plasters, where consistent workability and water retention are critical.[7]

Experimental Protocols

The evaluation of **quicklime** and hydrated lime in construction applications relies on standardized testing procedures.

Compressive Strength of Lime Mortars (Based on IS: 6932-Part 8-1973)[8]

Sample Preparation: A lime putty is prepared by mixing 500g of lime with 60-65% water for 5 minutes. 350g of this putty is then mixed with a mass of standard sand equal to three times the mass of the dry lime for 10 minutes.



- Molding: Twelve 5 cm cubes are prepared from the mortar in metallic molds, lightly tamped, and smoothed.
- Curing: The cubes are stored for 72 hours at 27±2°C and at least 90% relative humidity. After demolding, they are kept in the laboratory air for 4 days and then immersed in clean water.
- Testing: Six cubes are tested for compressive strength at 14 days (after 7 days of water immersion) and the remaining six at 28 days (after 21 days of water immersion). The load is applied at a rate of 15 kg/min.
- Calculation: Compressive strength is calculated by dividing the maximum load by the crosssectional area of the cube.

Water Retention of Plaster (Based on ASTM C471)[9]

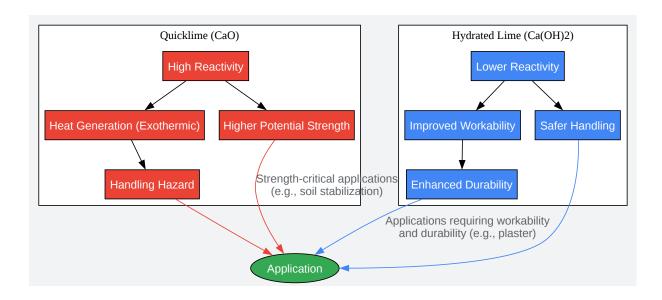
- Specimen Preparation: Plaster specimens are prepared according to standard specifications.
- Saturation: The specimens are fully saturated by immersion in water until a constant mass is achieved.
- Initial Mass Measurement: Excess surface water is removed, and the initial saturated mass
 (M i) is recorded.
- Water Loss Determination: The saturated specimens can be subjected to a suction force or allowed to dry in a controlled environment for a specified period.
- Final Mass Measurement: The final mass (M f) of the specimen after water loss is recorded.
- Calculation: Water retention is calculated as a percentage of the initial water content.

Chemical Transformation Pathway

The production and use of **quicklime** and hydrated lime follow a cyclical process starting from limestone.







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